molecular formula C10H14N6 B5777173 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine

Cat. No. B5777173
M. Wt: 218.26 g/mol
InChI Key: SHDOIZICNKRVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine, also known as DMTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine is not fully understood. However, studies have suggested that this compound exerts its antitumor and anti-inflammatory activities by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not cause significant adverse effects on normal cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

For the research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine include the development of novel this compound-based MOFs, investigation of its mechanism of action, and further studies on its biochemical and physiological effects.

Synthesis Methods

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine can be synthesized through a simple one-pot reaction using readily available starting materials. The synthesis involves the reaction of 3,5-dimethyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal and cyanuric chloride in the presence of a base. The resulting product is then treated with ammonia to yield this compound.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been found to exhibit potent antitumor and anti-inflammatory activities. In materials science, this compound has been used as a building block for the synthesis of novel metal-organic frameworks (MOFs) with tunable properties. In catalysis, this compound has been employed as a ligand for the synthesis of highly active and selective catalysts for various organic transformations.

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-N,6-dimethyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-6-5-7(2)16(15-6)10-13-8(3)12-9(11-4)14-10/h5H,1-4H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDOIZICNKRVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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